![molecular formula C20H22ClN3O3S B2822175 1-(4-chlorobenzenesulfonyl)-N'-[(1E)-(4-methylphenyl)methylidene]piperidine-4-carbohydrazide CAS No. 478030-74-9](/img/structure/B2822175.png)
1-(4-chlorobenzenesulfonyl)-N'-[(1E)-(4-methylphenyl)methylidene]piperidine-4-carbohydrazide
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Overview
Description
The compound is a derivative of piperidine, which is a common structure in many pharmaceuticals . It contains a sulfonyl group attached to a 4-chlorobenzene ring, and a carbohydrazide group attached to the piperidine ring .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The piperidine ring provides a cyclic structure, the sulfonyl group could contribute to the polarity of the molecule, and the carbohydrazide group could form hydrogen bonds .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the sulfonyl group can participate in substitution and elimination reactions .Scientific Research Applications
Synthesis and Spectral Analysis
- The compound has been utilized in the synthesis of various derivatives, particularly in the field of organic chemistry. For instance, it has been used in the synthesis and spectral analysis of N-substituted derivatives with notable biological activities (Khalid et al., 2016).
Pharmaceutical Applications
Its derivatives have been explored for potential pharmaceutical applications. For example, derivatives have shown promising anti-breast cancer activity, demonstrating better activity than some standard drugs (Al-Said et al., 2011).
Additionally, certain propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole have been synthesized and evaluated as anticancer agents, highlighting the compound's role in developing new cancer treatments (Rehman et al., 2018).
Biological Activity and Drug Development
The compound has been involved in the synthesis of structures characterized for their potential as HIV-1 infection inhibitors, emphasizing its significance in antiviral research (Cheng De-ju, 2015).
It has also played a role in the discovery of antimycobacterial spiro-piperidin-4-ones, contributing to the development of new treatments against Mycobacterium tuberculosis (Kumar et al., 2008).
Safety and Hazards
properties
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-N-[(E)-(4-methylphenyl)methylideneamino]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O3S/c1-15-2-4-16(5-3-15)14-22-23-20(25)17-10-12-24(13-11-17)28(26,27)19-8-6-18(21)7-9-19/h2-9,14,17H,10-13H2,1H3,(H,23,25)/b22-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEEMKJNHGVXCSL-HYARGMPZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=NNC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorobenzenesulfonyl)-N'-[(1E)-(4-methylphenyl)methylidene]piperidine-4-carbohydrazide |
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